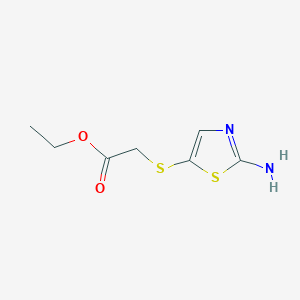

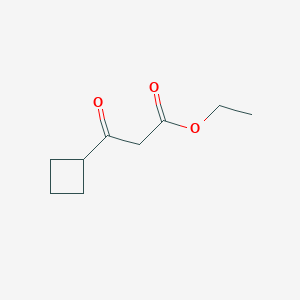

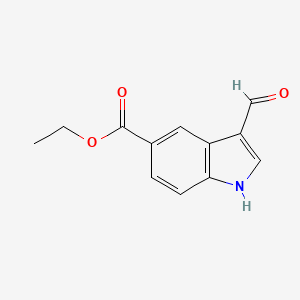

![molecular formula C8H8N2 B1592000 6-メチル-1H-ピロロ[3,2-b]ピリジン CAS No. 1175015-76-5](/img/structure/B1592000.png)

6-メチル-1H-ピロロ[3,2-b]ピリジン

概要

説明

Chemical Reactions Analysis

Specific chemical reactions involving “6-Methyl-1H-pyrrolo[3,2-B]pyridine” are not mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-1H-pyrrolo[3,2-B]pyridine” are not explicitly mentioned in the sources I found .科学的研究の応用

がん治療

6-メチル-1H-ピロロ[3,2-b]ピリジン誘導体は、様々な種類の腫瘍において重要な役割を果たす線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として特定されています . 化合物4hなどのこれらの化合物は、FGFR1〜4に対して阻害活性を示し、乳がん細胞の増殖をin vitroで抑制し、アポトーシスを誘導することが示されています .

糖尿病治療

6-メチル-1H-ピロロ[3,2-b]ピリジンに関連する化合物は、1型糖尿病、肥満関連糖尿病、高脂血症など、血漿血糖値の上昇を伴う疾患の治療における可能性について評価されてきました . これらは、血糖値を下げ、インスリン抵抗性を改善することによって作用する可能性があります。

心臓血管疾患

6-メチル-1H-ピロロ[3,2-b]ピリジンが心臓血管疾患に直接適用されることは広く文書化されていませんが、関連するピリジン誘導体は、高血圧の治療や競合的ヒスタミン拮抗薬としての可能性が注目されています .

FGFR阻害剤

6-メチル-1H-ピロロ[3,2-b]ピリジン誘導体は、様々な癌細胞株に対して強力な抗増殖活性を示すFGFR阻害剤として開発されてきました . これらの阻害剤は、癌でしばしば異常活性化されるFGFRシグナル伝達経路を阻害することができます。

臓器の発達

6-メチル-1H-ピロロ[3,2-b]ピリジン誘導体によって標的とされるFGFRは、臓器の発達を調節するシグナル伝達経路に関与しています . この経路を調節することで、これらの化合物は臓器の発達と機能に影響を与える可能性があります。

血管新生

6-メチル-1H-ピロロ[3,2-b]ピリジン誘導体によって影響を受けるFGFRシグナル伝達経路は、血管新生にも役割を果たしています . これらの化合物は、癌の進行における重要なプロセスである新しい血管の成長を制御するために使用される可能性があります。

細胞増殖

研究により、6-メチル-1H-ピロロ[3,2-b]ピリジン誘導体は、特に癌細胞において、細胞増殖を阻害できることが示されています . これにより、細胞の成長の研究と、制御されない細胞増殖を特徴とする疾患の治療の開発において、価値のあるものとなっています。

シグナル伝達経路

6-メチル-1H-ピロロ[3,2-b]ピリジンとその誘導体は、RAS–MEK–ERK、PLCγ、PI3K–Aktを含むシグナル伝達経路の調節に関与していることが示されています . これらの経路は、細胞の外部刺激に対する応答に不可欠であり、癌治療における主要な標的です。

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that pyrrolopyrazine derivatives, which include 6-methyl-1h-pyrrolo[3,2-b]pyridine, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may interact with multiple targets in the body .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that similar compounds have high total clearance . This suggests that 6-Methyl-1H-pyrrolo[3,2-B]pyridine may also have high clearance, which could impact its bioavailability .

Result of Action

It is known that similar compounds can inhibit cell proliferation and induce apoptosis . This suggests that 6-Methyl-1H-pyrrolo[3,2-B]pyridine may have similar effects .

Action Environment

It is known that similar compounds should be stored in a dry, cool, well-ventilated area . This suggests that the stability of 6-Methyl-1H-pyrrolo[3,2-B]pyridine may be affected by environmental conditions such as temperature and humidity .

生化学分析

Biochemical Properties

6-Methyl-1H-pyrrolo[3,2-B]pyridine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are essential as they influence various cellular processes, including cell proliferation and differentiation. The nature of these interactions involves binding to the active sites of these receptors, thereby modulating their activity.

Cellular Effects

6-Methyl-1H-pyrrolo[3,2-B]pyridine affects various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it influences cell signaling pathways, such as the FGFR signaling pathway, which is involved in regulating organ development, cell proliferation, and migration . This compound also impacts gene expression and cellular metabolism by modulating the activity of key signaling molecules.

Molecular Mechanism

The molecular mechanism of 6-Methyl-1H-pyrrolo[3,2-B]pyridine involves its binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs . This binding inhibits the activity of these receptors, leading to downstream effects on cell signaling pathways and gene expression. Additionally, it may inhibit or activate specific enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-1H-pyrrolo[3,2-B]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects may vary.

Dosage Effects in Animal Models

The effects of 6-Methyl-1H-pyrrolo[3,2-B]pyridine vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may exhibit toxic or adverse effects, including potential damage to healthy tissues. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

6-Methyl-1H-pyrrolo[3,2-B]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy. Understanding these pathways is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 6-Methyl-1H-pyrrolo[3,2-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, making it essential to study these processes for better therapeutic outcomes.

Subcellular Localization

6-Methyl-1H-pyrrolo[3,2-B]pyridine exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding how the compound exerts its effects at the molecular level and for developing targeted therapies.

特性

IUPAC Name |

6-methyl-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFRWFPPCICJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612146 | |

| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1175015-76-5 | |

| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)

![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)

![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)